Cas no 1506456-87-6 (2H-Thiopyran-4-ol, 4-(2,3-dimethylphenyl)tetrahydro-)

2H-Thiopyran-4-ol, 4-(2,3-dimethylphenyl)tetrahydro- 化学的及び物理的性質

名前と識別子

-

- 2H-Thiopyran-4-ol, 4-(2,3-dimethylphenyl)tetrahydro-

-

- MDL: MFCD31693979

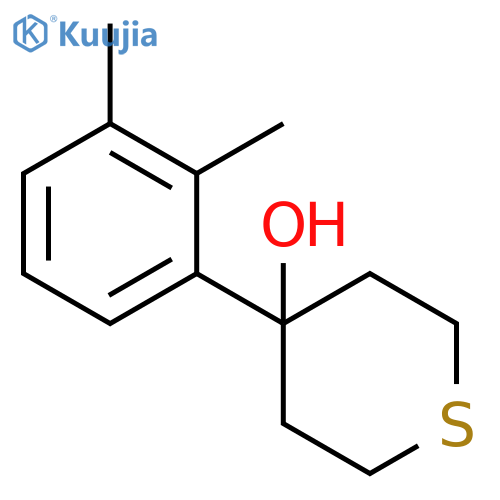

- インチ: 1S/C13H18OS/c1-10-4-3-5-12(11(10)2)13(14)6-8-15-9-7-13/h3-5,14H,6-9H2,1-2H3

- InChIKey: PMPGUDSLZOZDPA-UHFFFAOYSA-N

- ほほえんだ: C1SCCC(C2=CC=CC(C)=C2C)(O)C1

2H-Thiopyran-4-ol, 4-(2,3-dimethylphenyl)tetrahydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB557861-1g |

4-(2,3-Dimethylphenyl)thian-4-ol; . |

1506456-87-6 | 1g |

€635.40 | 2023-08-31 | ||

| abcr | AB557861-5g |

4-(2,3-Dimethylphenyl)thian-4-ol; . |

1506456-87-6 | 5g |

€1676.80 | 2023-08-31 | ||

| abcr | AB557861-5 g |

4-(2,3-Dimethylphenyl)thian-4-ol; . |

1506456-87-6 | 5g |

€1,527.50 | 2022-08-31 | ||

| abcr | AB557861-1 g |

4-(2,3-Dimethylphenyl)thian-4-ol; . |

1506456-87-6 | 1g |

€581.40 | 2022-08-31 |

2H-Thiopyran-4-ol, 4-(2,3-dimethylphenyl)tetrahydro- 関連文献

-

Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

2H-Thiopyran-4-ol, 4-(2,3-dimethylphenyl)tetrahydro-に関する追加情報

Professional Introduction to 2H-Thiopyran-4-ol, 4-(2,3-dimethylphenyl)tetrahydro- (CAS No. 1506456-87-6)

The compound 2H-Thiopyran-4-ol, 4-(2,3-dimethylphenyl)tetrahydro-, identified by its CAS number 1506456-87-6, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, featuring a thiopyran core with a hydroxyl group at the 4-position and a 2,3-dimethylphenyl substituent at the 4-position of the tetrahydropyran ring, has garnered attention due to its structural complexity and potential biological activities.

Structurally, the molecule combines the stability of a tetrahydropyran ring with the electron-withdrawing properties of the thiopyran moiety, which is further modulated by the presence of the hydroxyl group. The 2,3-dimethylphenyl substituent introduces steric hindrance and electronic effects that can influence both the reactivity and binding affinity of the compound. This unique combination of structural features makes it a valuable scaffold for drug discovery and development.

In recent years, there has been growing interest in thiopyran derivatives due to their demonstrated pharmacological properties. For instance, studies have shown that certain thiopyran-based compounds exhibit anti-inflammatory, antioxidant, and antimicrobial activities. The hydroxyl group in 2H-Thiopyran-4-ol, 4-(2,3-dimethylphenyl)tetrahydro- can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity. Additionally, the aromatic ring system provides opportunities for π-stacking interactions, which are crucial for receptor binding in many drug molecules.

Recent research has also highlighted the role of substituted phenyl groups in modulating biological activity. The 2,3-dimethylphenyl moiety in this compound may contribute to its selectivity by influencing electronic distributions and steric profiles. This is particularly relevant in the context of developing targeted therapies, where precise modulation of molecular interactions is essential for efficacy and safety.

The synthesis of 2H-Thiopyran-4-ol, 4-(2,3-dimethylphenyl)tetrahydro- involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group modifications to introduce the hydroxyl and phenyl substituents. Advances in catalytic methods have enabled more efficient synthesis pathways, reducing environmental impact and improving scalability.

From a computational chemistry perspective, molecular modeling techniques have been instrumental in understanding the interactions between this compound and biological targets. Docking studies have revealed that 2H-Thiopyran-4-ol, 4-(2,3-dimethylphenyl)tetrahydro- can bind effectively to various protein receptors, suggesting potential therapeutic applications. These studies often involve generating three-dimensional structures of both the compound and its target proteins to predict binding modes and affinities.

The pharmacokinetic properties of this compound are also under investigation. Factors such as solubility, metabolic stability, and membrane permeability are critical for determining its suitability as a drug candidate. Preliminary studies indicate that modifications to the tetrahydropyran ring can significantly influence these properties. For example, optimizing substituents can enhance solubility while maintaining biological activity.

In conclusion,2H-Thiopyran-4-ol, 4-(2,3-dimethylphenyl)tetrahydro- (CAS No. 1506456-87-6) represents a promising lead compound for further pharmaceutical development. Its unique structural features offer opportunities for designing molecules with enhanced biological activity and improved pharmacokinetic profiles. Continued research into its synthesis, biological interactions, and pharmacological effects will likely uncover new therapeutic possibilities in the coming years.

1506456-87-6 (2H-Thiopyran-4-ol, 4-(2,3-dimethylphenyl)tetrahydro-) 関連製品

- 2228884-83-9(tert-butyl N-2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenylcarbamate)

- 1807156-59-7(Ethyl 2-bromo-6-fluoropyridine-3-acetate)

- 2294233-34-2([1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl fluoride)

- 881444-58-2(4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide)

- 2228602-97-7(2-ethenyl-1,3-difluoro-5-methylbenzene)

- 73010-82-9(10(Z)-Heptadecenyl acetate)

- 88631-10-1((6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine)

- 1353944-83-8(3-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester)

- 1824514-91-1(tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate)

- 2229018-42-0(3-3-(methylsulfanyl)phenoxypiperidine)